2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol
Description
Molecular Architecture and Stereochemical Configuration
The molecular structure of 2-(3-(amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol consists of three primary components: a 1,2,4-triazole ring, a 4-fluorophenyl group linked via an aminomethyl bridge, and a 4-nitrophenol moiety at the 2-position of the triazole. The triazole ring adopts a planar conformation, with bond lengths of 1.31–1.38 Å for C–N bonds and 1.43 Å for the N–N bond, consistent with delocalized π-electron systems.
The stereochemical configuration at the aminomethyl bridge (C–N–C) exhibits a Z-geometry, as confirmed by single-crystal X-ray diffraction studies of analogous triazole derivatives. This geometry arises from intramolecular hydrogen bonding between the amino group (–NH2) and the triazole N3 atom, stabilizing the conformation. The dihedral angle between the triazole ring and the 4-fluorophenyl group measures 82.1°, indicating partial conjugation.
Table 1: Key bond lengths and angles in the triazole core
| Parameter | Value |
|---|---|
| N1–C7 (aminomethyl) | 1.46 Å |
| C7–C8 (aromatic) | 1.39 Å |
| N2–N3 (triazole) | 1.38 Å |
| C5–N4 (nitro group) | 1.47 Å |
| N–C–N angle | 125.6° |
The nitro group on the phenol ring adopts a coplanar arrangement with the aromatic system, with a C–N–O bond angle of 117.5°, facilitating resonance stabilization.
Properties
Molecular Formula |
C15H12FN5O3 |
|---|---|
Molecular Weight |
329.29 g/mol |
IUPAC Name |
2-[5-[amino-(4-fluorophenyl)methyl]-1H-1,2,4-triazol-3-yl]-4-nitrophenol |
InChI |
InChI=1S/C15H12FN5O3/c16-9-3-1-8(2-4-9)13(17)15-18-14(19-20-15)11-7-10(21(23)24)5-6-12(11)22/h1-7,13,22H,17H2,(H,18,19,20) |
InChI Key |
NERDTPXOVZNQGF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C2=NC(=NN2)C3=C(C=CC(=C3)[N+](=O)[O-])O)N)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiosemicarbazides
The most widely adopted method involves cyclizing 4-fluorobenzyl thiosemicarbazide derivatives with α-keto esters. A representative protocol:
Reaction Scheme
Optimized Conditions
| Parameter | Value | Impact on Yield |
|---|---|---|
| Solvent | Ethanol/Water (3:1) | Maximizes solubility |
| Temperature | 80°C | Balances rate vs decomposition |
| Catalyst | HCl (0.1 M) | Accelerates cyclization |
| Reaction Time | 12 h | 95% conversion |
Microwave-Assisted Synthesis
Recent advancements employ microwave irradiation to reduce reaction times:
Procedure
-
Mix 4-fluoroaniline (1.0 eq), cyanoguanidine (1.2 eq), and K₂CO₃ (2.5 eq) in DMF
-
Irradiate at 150W, 120°C for 15 min
-
Add 4-nitrophenyl glycidyl ether (1.1 eq)
-
Continue irradiation at 140°C for 10 min
Advantages
4-Fluorobenzylamine Installation
Two dominant approaches emerge from patent literature and recent studies:
Method A: Nucleophilic Aromatic Substitution
| Step | Reagents | Conditions | Yield |
|---|---|---|---|
| 1 | 4-Fluorobenzyl chloride | DMF, 0°C → RT | 89% |
| 2 | NH₃ (g) | Sealed tube, 80°C | 76% |
Method B: Reductive Amination
| Component | Quantity | Role |
|---|---|---|
| 4-Fluorobenzaldehyde | 1.2 eq | Carbonyl source |
| NaBH₃CN | 1.5 eq | Reducing agent |
| NH₄OAc buffer | pH 4.5 | Maintains protonation |
Yield: 81% with 98% enantiomeric excess (Chiralpak AD-H column)
Critical Analysis of Purification Techniques
Crystallization Optimization
Solvent Screening Results
| Solvent System | Purity (%) | Recovery (%) | Crystal Morphology |
|---|---|---|---|
| Ethanol/Water (7:3) | 99.2 | 85 | Needles |
| Acetone/Hexane (1:2) | 98.7 | 78 | Plates |
| DCM/MeOH (9:1) | 97.1 | 92 | Irregular |
Optimal system: Ethanol/Water gradient crystallization (3°C/min cooling rate)
Chromatographic Challenges
HPLC Method Development:
-
Column: Zorbax SB-C18 (4.6 × 150 mm, 5 μm)
-
Mobile Phase:
-
A: 0.1% TFA in H₂O
-
B: 0.1% TFA in MeCN
-
-
Gradient: 20% B → 65% B over 25 min
-
Retention Time: 14.3 min
Scalability and Industrial Considerations
Pilot-Scale Production Data
| Parameter | Lab Scale (10 g) | Pilot Scale (5 kg) |
|---|---|---|
| Cycle Time | 48 h | 72 h |
| Overall Yield | 71% | 63% |
| Purity | 99.1% | 98.4% |
| Cost/kg | $1,200 | $890 |
Key scale-up challenges:
| Enzyme Source | Conversion (%) | Selectivity |
|---|---|---|
| Pseudomonas putida | 82 | 99% R |
| Bacillus subtilis | 67 | 85% S |
Chemical Reactions Analysis
Types of Reactions
2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the nitro group to an amino group.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Biological Activities
Antimicrobial Properties
Research indicates that compounds containing both nitro and fluorine elements exhibit significant antimicrobial activity. For instance, derivatives of fluorinated 1,2,4-triazines have shown efficacy against various bacterial strains and fungi. The introduction of fluorine atoms enhances the biological properties of these compounds, making them potential candidates for developing new antimicrobial agents .
Anticancer Activity
The anticancer potential of triazole derivatives has been widely studied. In vitro evaluations have demonstrated that certain triazole compounds exhibit significant growth inhibition against human tumor cell lines. For example, compounds similar to 2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol have been subjected to National Cancer Institute protocols, revealing promising results in inhibiting cancer cell proliferation .
Antitubercular Activity
Recent studies have explored the antitubercular properties of related compounds. Novel derivatives have shown potent activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values indicating their potential as affordable antitubercular agents. These findings suggest that structural modifications in triazole derivatives can lead to enhanced efficacy against resistant strains of tuberculosis .
Case Study 1: Antimicrobial Evaluation
A study evaluated various fluorinated triazine derivatives for their antimicrobial activities using agar well diffusion methods. The results indicated that compounds with both nitro and fluorine substitutions exhibited higher antimicrobial efficacy against Escherichia coli and Penicillium chrysogenum compared to their non-fluorinated counterparts .
Case Study 2: Anticancer Assessment
In another study assessing anticancer properties, a series of triazole derivatives were tested against a panel of cancer cell lines. The compound demonstrated significant growth inhibition rates across multiple lines, indicating its potential for further development as a chemotherapeutic agent .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mode of action.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing features:
Pharmacological and Physicochemical Comparisons
- Bioactivity: The target compound’s nitro group may confer redox activity, similar to nitrophenyl-containing triazoles reported as kinase inhibitors .
- Solubility: The nitro and phenolic hydroxyl groups increase aqueous solubility compared to non-polar analogues like 5-(4-fluorophenyl)-4-((4-nitrobenzylidene)amino)-triazole-3-thione, which relies on DMF for crystallization .
- Conformational Flexibility: Unlike rigid pyrazole-thiazole hybrids , the target compound’s amino-methyl linker may allow rotational freedom, enhancing binding adaptability in biological targets.
Computational and Crystallographic Insights
- SHELX Refinement : Structural data for analogues were refined using SHELXL, ensuring high accuracy in bond length and angle measurements (e.g., C–N bond lengths: 1.32–1.38 Å) .
- Planarity : The target compound’s triazole ring is expected to adopt near-planar geometry, as observed in isostructural derivatives , though steric effects from the 4-fluorophenyl group may induce slight distortions.
Biological Activity
The compound 2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol is a novel triazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C13H12FN5O3, and it features a triazole ring, an amino group, and a nitrophenol moiety. The presence of the fluorophenyl group may enhance its biological activity through improved interactions with biological targets.
Research indicates that compounds containing triazole rings often exhibit diverse biological activities, primarily through the inhibition of specific enzymes or pathways. The following mechanisms have been suggested for this compound:
- Inhibition of Kinases : Similar triazole derivatives have been shown to inhibit various kinases, which are critical in cancer progression and other diseases. For instance, triazoles can bind to the ATP-binding site of kinases, disrupting their activity .
- Antimicrobial Activity : The nitrophenol group is known for its antibacterial properties. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains due to their ability to disrupt bacterial cell wall synthesis .
Biological Activity Data
The biological activity of this compound has been evaluated through various assays. Below is a summary table of its activities against different biological targets:
| Biological Activity | Target/Organism | IC50/Activity | Reference |
|---|---|---|---|
| Antimicrobial | E. coli | 15 µg/mL | |
| Antifungal | Aspergillus niger | 10 µg/mL | |
| Kinase Inhibition | EGFR | IC50 = 50 nM | |
| Cytotoxicity | HeLa Cells | IC50 = 25 µg/mL |
Case Studies
- Anticancer Activity : A study investigated the effect of various triazole derivatives on cancer cell lines. The compound exhibited significant cytotoxicity against HeLa cells, suggesting potential as an anticancer agent .
- Antimicrobial Efficacy : In a comparative study on antimicrobial agents, the compound was found to be effective against both Gram-positive and Gram-negative bacteria. Its mechanism was attributed to disruption of cell membrane integrity .
- Kinase Inhibition Profile : The compound was tested for its ability to inhibit EGFR kinase activity in vitro. It showed competitive inhibition with an IC50 value indicating strong potential for development as an anticancer therapeutic .
Q & A
Q. What are the standard synthetic routes for preparing 2-(3-(Amino(4-fluorophenyl)methyl)-1H-1,2,4-triazol-5-yl)-4-nitrophenol?
- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A common approach involves reacting hydrazine hydrate with intermediates such as isopropyl esters under reflux in propan-2-ol for 3–4 hours. Subsequent purification is achieved through recrystallization or column chromatography. Key steps include monitoring reaction progress via TLC and optimizing stoichiometric ratios of reagents to minimize by-products .
Q. Which spectroscopic and analytical techniques are used to characterize this compound?
- Methodological Answer : Structural confirmation requires a combination of 1H-NMR (to resolve aromatic and triazole protons), elemental analysis (CHNS) for empirical formula validation, and mass spectrometry (ESI or HRMS) to confirm molecular weight. For crystalline derivatives, single-crystal X-ray diffraction (SCXRD) using SHELXL refinement is recommended for absolute configuration determination .
Q. What preliminary biological screening assays are applicable to evaluate its bioactivity?
- Methodological Answer : Initial screening includes in vitro antimicrobial assays (e.g., MIC against E. coli and S. aureus), cytotoxicity studies (MTT assay on cancer cell lines), and enzyme inhibition tests (e.g., COX-2 or kinase targets). Dose-response curves and IC50 values are calculated using nonlinear regression models .
Advanced Research Questions
Q. How can synthetic yield and purity be optimized for scaled-up production?
- Methodological Answer : Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require post-synthesis dialysis.
- Catalysis : Lewis acids (e.g., ZnCl2) or microwave-assisted synthesis reduce reaction time.
- Purification : Gradient elution in HPLC or preparative TLC improves resolution of nitro-substituted by-products .
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., pH, serum content). Address this by:
Q. What computational strategies are effective for predicting binding modes with biological targets?
- Methodological Answer : Combine density functional theory (DFT) (e.g., Gaussian 16) for optimizing geometry with molecular docking (AutoDock Vina) to predict interactions with enzymes like cytochrome P450. Validate predictions via mutagenesis studies or co-crystallization attempts .
Q. How to design derivatives with enhanced pharmacokinetic properties?
- Methodological Answer :
- SAR studies : Modify the nitro group (e.g., reduction to amine) or fluorophenyl moiety (e.g., halogen substitution) to alter logD and solubility.
- ADMET prediction : Use tools like SwissADME to assess bioavailability and CYP450 interactions.
- Prodrug strategies : Introduce ester or amide prodrug moieties to improve membrane permeability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
